3-cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride
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Overview
Description
3-Cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group attached to a benzamide moiety, which is further linked to a butyl chain substituted with a pyrrolidinyl group. The hydrochloride salt form enhances its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-cyanobenzoic acid and 4-(pyrrolidin-1-yl)butylamine.
Amide Formation: The carboxylic acid group of 3-cyanobenzoic acid is activated using reagents like thionyl chloride to form the acid chloride, which then reacts with 4-(pyrrolidin-1-yl)butylamine to form the amide bond.
Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is carried out in a batch reactor where the reagents are added sequentially under controlled temperature and pH conditions.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Strong nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 3-Carboxy-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride.
Reduction: 3-Amino-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Scientific Research Applications
3-Cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials or chemical processes.
Comparison with Similar Compounds
3-Cyano-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the amide and butyl chain.
N-(4-(pyrrolidin-1-yl)butyl)benzamide: Similar but without the cyano group.
Uniqueness:
The presence of both the cyano group and the pyrrolidinyl-substituted butyl chain makes this compound unique, potentially offering different biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-cyano-N-(4-pyrrolidin-1-ylbutyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c17-13-14-6-5-7-15(12-14)16(20)18-8-1-2-9-19-10-3-4-11-19;/h5-7,12H,1-4,8-11H2,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSIVIMPZLKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)C2=CC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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